N-cyclopropylguanidine hydrochloride
Description
Structure
3D Structure of Parent
Properties
CAS No. |
168627-33-6; 207974-05-8 |
|---|---|
Molecular Formula |
C4H10ClN3 |
Molecular Weight |
135.6 |
IUPAC Name |
2-cyclopropylguanidine;hydrochloride |
InChI |
InChI=1S/C4H9N3.ClH/c5-4(6)7-3-1-2-3;/h3H,1-2H2,(H4,5,6,7);1H |
InChI Key |
ZQAUSVZGWDBBNT-UHFFFAOYSA-N |
SMILES |
C1CC1N=C(N)N.Cl |
solubility |
not available |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations
Established Synthetic Pathways for N-cyclopropylguanidine Hydrochloride
The construction of the N-cyclopropylguanidine core typically involves the formation of a carbon-nitrogen bond between a cyclopropylamine (B47189) precursor and a guanylating agent. This process, known as guanylation, is a cornerstone of guanidine (B92328) synthesis. scholaris.ca
The synthesis of this compound fundamentally relies on two key precursors: cyclopropylamine and a suitable guanylating agent. Cyclopropylamine itself can be synthesized through several established routes, ensuring its availability for subsequent reactions.
Table 1: Synthetic Routes to Cyclopropylamine
| Method | Description |
| Amination of Cyclopropanol | Cyclopropanol is treated with ammonia (B1221849) or amine derivatives, often in the presence of a catalyst, providing an efficient and scalable route. |
| Reductive Amination | Cyclopropanecarboxaldehyde undergoes reductive amination with ammonia or primary amines using reducing agents like sodium borohydride. |
| From Cyclopropane (B1198618) Halides | Halogenated cyclopropanes, such as cyclopropyl (B3062369) chloride, can be reacted with ammonia to produce cyclopropylamine. |
Once cyclopropylamine is obtained, it is reacted with a guanylating agent. Classical methods for forming the guanidine group often employ reagents like cyanamide (B42294) or its dimer, dicyandiamide. rsc.orgresearchgate.net The reaction involves the nucleophilic attack of the cyclopropylamine onto the electrophilic carbon of the cyanamide, followed by protonation to form the guanidinium (B1211019) salt. The final step involves treatment with hydrochloric acid to isolate the hydrochloride salt. Other common guanylating agents include S-methylisothiourea sulfate (B86663) and various pyrazole-carboxamidines. rsc.orgbohrium.com
The mechanism of guanylation generally involves the nucleophilic addition of the amine to an activated guanylating agent. researchgate.net For instance, when using cyanamide, the reaction can be sluggish and may require harsh conditions. Catalysts such as scandium(III) triflate can activate cyanamide in situ, forming a reactive carbodiimide (B86325) intermediate that readily reacts with amines under milder conditions, even in aqueous solutions. thieme-connect.comorganic-chemistry.org
Optimization of synthetic efficiency has focused on improving yields, simplifying purification, and employing milder reaction conditions. A significant advancement involves the use of more efficient guanylating reagents. organic-chemistry.org One such reagent, 3,5-dimethyl-N-nitro-1H-pyrazole-1-carboxamidine (DMNPC), has been shown to be superior for the guanylation of various amines, offering high yields (70-100% for the intermediate) and a practical synthetic route that avoids harsh conditions. organic-chemistry.orgthieme-connect.com The process involves the initial formation of a nitroguanidine (B56551) derivative, which is then reduced via catalytic transfer hydrogenation to the final guanidine. organic-chemistry.org Subsequent purification can be achieved using ion-exchange chromatography to isolate the pure hydrochloride salt. organic-chemistry.orgthieme-connect.com
Table 2: Comparison of Guanylating Reagents
| Reagent | Typical Conditions | Advantages | Disadvantages |
| Cyanamide | High temperature (e.g., 180°C) with acid, or milder with catalyst (e.g., Sc(OTf)₃) in water. thieme-connect.com | Simple, atom-economical. | Can require harsh conditions; potential for side reactions. |
| Thioureas | Requires activation (e.g., with HgCl₂) followed by reaction with amine. | Widely used, versatile. | Often requires toxic heavy metal reagents (e.g., mercury salts). rsc.org |
| Carbodiimides | Reaction with amine, often catalyzed. | Atom-economical. | Scope can be limited with certain amine types without a catalyst. rsc.org |
| DMNPC | Mild conditions, followed by hydrogenolysis. organic-chemistry.org | High yields, easy to handle, avoids toxic metals, good for a wide range of amines. organic-chemistry.orgthieme-connect.com | Two-step process (guanylation then reduction). |
Advanced Synthetic Approaches and Innovative Methodological Developments
Recent research in chemical synthesis emphasizes sustainability and the use of novel catalytic systems. This trend has influenced the development of new methods for preparing guanidine compounds.
Green chemistry seeks to reduce the environmental impact of chemical processes. mdpi.comnih.gov In guanidine synthesis, this has led to the development of methods that utilize less hazardous solvents, reduce energy consumption, and employ recyclable catalysts.
Key green approaches applicable to N-cyclopropylguanidine synthesis include:
Aqueous Media : Performing reactions in water instead of volatile organic solvents is a primary goal of green chemistry. thieme-connect.com Catalytic systems have been developed that allow for the efficient guanylation of amines in water. organic-chemistry.org
Solvent-Free Reactions : Catalyst systems, such as ytterbium triflate for the addition of amines to carbodiimides, can operate under solvent-free conditions, completely eliminating solvent waste. organic-chemistry.org
One-Pot Procedures : Combining multiple reaction steps into a single pot reduces waste and improves efficiency. One-pot protocols for synthesizing guanidines from amidines have been developed using green solvents like dimethyl carbonate. uantwerpen.be
While the direct chemo-enzymatic synthesis of N-cyclopropylguanidine has not been extensively reported, the exploration of biocatalysis for producing nitrogen-rich compounds is a growing field. The core guanidine structure itself has been produced photosynthetically using engineered cyanobacteria. rsc.org In these systems, CO₂ and a nitrogen source (like nitrate (B79036) or atmospheric N₂) are converted into guanidine, driven by the energy of sunlight. rsc.org This demonstrates the biological potential for creating the guanidinium group from renewable resources.
Future research could explore the use of specific enzymes, such as aminotransferases or novel biocatalysts, to either construct the cyclopropylamine precursor or catalyze the guanylation step itself, offering a highly sustainable and selective manufacturing route.
Strategic Derivatization of this compound for Research Purposes
For research, particularly in analytical chemistry and medicinal chemistry, the parent N-cyclopropylguanidine molecule is often chemically modified or "derivatized." This is typically done to enhance its properties for specific applications, most notably for analytical detection.
The guanidine functional group itself lacks a strong chromophore or fluorophore, making it difficult to detect at low concentrations using common analytical techniques like HPLC with UV or fluorescence detection. thermofisher.com Strategic derivatization introduces a chemical tag onto the molecule to overcome this limitation.
Table 3: Derivatization Strategies for Guanidino Compounds in Research
| Reagent | Purpose | Detection Method |
| Ninhydrin | Forms a fluorescent derivative. nih.govresearchgate.net | HPLC with Fluorescence Detection (HPLC-FLD) |
| Benzoin | Forms a fluorescent derivative, also suitable for mass spectrometry. nih.gov | HPLC-FLD, LC-MS |
| Acetylacetone | Forms a derivative that can be separated and quantified. oup.com | HPLC with UV Detection |
This pre-column derivatization allows for highly sensitive and selective quantification of guanidino compounds in complex biological or environmental samples. nih.govnih.gov Beyond analytics, derivatization can be used to synthesize a library of related compounds (analogs) to study structure-activity relationships, although this falls more into the realm of medicinal chemistry applications. For instance, functionalized guanidinium groups are incorporated into larger polymer structures to investigate their biological activities. nih.govresearchgate.net
Synthesis of Analogs Featuring Modified Cyclopropyl Substituents
The modification of the cyclopropyl ring of N-cyclopropylguanidine is a key strategy for modulating the steric and electronic properties of the molecule. Synthetic efforts in this area primarily focus on the preparation of substituted cyclopropylamines, which are the direct precursors to the target guanidines. High diastereoselectivity is often a critical challenge in these syntheses.
One effective method involves the reaction of α-chloroaldehydes with an amine in the presence of a zinc homoenolate. This process proceeds through the trapping of the electrophilic zinc intermediate by the amine, followed by a ring-closure to form the cyclopropylamine. The choice of solvent can be crucial in controlling the stereochemical outcome, with the addition of polar aprotic co-solvents sometimes used to prevent cis/trans-isomerization.
Another approach is the Kulinkovich-de Meijere reaction, which allows for the synthesis of cyclopropylamines from esters or amides. Further methodologies include the Curtius rearrangement of cyclopropyl acyl azides and metal-catalyzed cyclopropanations using carbenoids. These methods provide access to a variety of substituted cyclopropylamines that can then be converted to the corresponding guanidines. The final guanidinylation step is typically achieved by reacting the substituted cyclopropylamine with a suitable guanylating agent, such as cyanamide or a protected S-methylisothiourea derivative.
Table 1: Synthetic Routes to Substituted Cyclopropylamines
| Method | Starting Materials | Key Reagents | Outcome |
|---|---|---|---|
| Zinc Homoenolate Trapping | α-Chloroaldehydes, Amines | CH₂(ZnI)₂, ZnCl₂ | trans-2-Substituted-cyclopropylamines |
| Kulinkovich-de Meijere Reaction | Esters/Amides, Amines | Grignard Reagents, Ti(Oi-Pr)₄ | Substituted Cyclopropylamines |
| Curtius Rearrangement | Cyclopropyl Carboxylic Acids | Diphenylphosphoryl azide (B81097) (DPPA) | Substituted Cyclopropylamines |
Research into Guanidine Nitrogen Functionalization and Scaffold Diversification
The functionalization of the nitrogen atoms within the guanidine group of N-cyclopropylguanidine offers a direct route to scaffold diversification, enabling the introduction of a wide array of substituents to fine-tune biological activity and physicochemical properties. The synthesis of N-substituted and N,N'-disubstituted guanidines can be achieved through several established synthetic protocols.
A common and atom-economical method is the direct guanylation of amines with carbodiimides. The use of catalysts, such as zinc-aluminum hydrotalcite, can facilitate this reaction, leading to moderate to good yields of substituted guanidines. Another versatile approach involves the use of pre-activated guanylation reagents. For instance, N,N'-di-Boc-protected thioureas can react with amines in the presence of a thiophilic metal salt (e.g., Hg(II) or Cu(II)) to yield protected guanidines, which can be subsequently deprotected.
Furthermore, pyrazole-1-carboximidamide derivatives are effective guanylating agents that react with amines to form substituted guanidines. The choice of reagent and reaction conditions can be tailored based on the nucleophilicity of the amine and the desired substitution pattern on the final guanidine product. These methods allow for the systematic modification of the N-cyclopropylguanidine scaffold, providing access to a diverse range of analogs for structure-activity relationship (SAR) studies.
Table 2: Common Guanylation Reagents and Methods
| Reagent/Method | Substrate | Key Features |
|---|---|---|
| Carbodiimides | Primary and Secondary Amines | Atom-economical, can be catalyzed. |
| Protected Thioureas | Primary and Secondary Amines | Requires an activating agent and subsequent deprotection. |
| Pyrazole-1-carboxamidines | Primary and Secondary Amines | Effective for a broad range of amines. |
Comprehensive Studies on this compound as a Chemical Building Block
The structural rigidity and functional group handles of this compound make it an attractive building block for the construction of more complex molecular architectures, particularly in the context of combinatorial chemistry and drug discovery.
Combinatorial chemistry provides a powerful platform for the rapid generation of large numbers of structurally related compounds, known as chemical libraries. ijpsonline.com The N-cyclopropylguanidine moiety can be incorporated into such libraries using either solid-phase or solution-phase synthesis strategies.
In solid-phase synthesis, the N-cyclopropylguanidine scaffold can be attached to an insoluble resin support via a cleavable linker. Subsequent reactions are then carried out on the resin-bound substrate, with excess reagents and by-products being easily removed by filtration. This approach is amenable to automation and the "split-and-pool" method, which allows for the efficient creation of large "one-bead-one-compound" libraries.
Alternatively, solution-phase parallel synthesis can be employed, where reactions are carried out in spatially addressed arrays, such as 96-well plates. This method is often preferred for smaller, more focused libraries and can simplify the purification and characterization of the final products. The choice between solid-phase and solution-phase synthesis depends on the desired library size, the complexity of the synthetic route, and the required purity of the final compounds. uomustansiriyah.edu.iq
The introduction of fluorine into drug candidates can significantly enhance their metabolic stability, binding affinity, and bioavailability. The synthesis of fluorinated analogs of N-cyclopropylguanidine, particularly those with a gem-difluorocyclopropyl group, is an area of active research.
The primary route to gem-difluorocyclopropanes is the [2+1] cycloaddition of difluorocarbene with an appropriate alkene. Difluorocarbene can be generated from various precursors, including sodium chlorodifluoroacetate (ClCF₂COONa) or Ruppert-Prakash reagents (e.g., TMSCF₃). The resulting gem-difluorocyclopropyl derivative can then be elaborated into the corresponding amine and subsequently guanidinylated to afford the target fluorinated N-cyclopropylguanidine analog. The synthesis of these building blocks allows for their incorporation into more complex molecules, leveraging the unique properties of the gem-difluorocyclopropyl motif in medicinal chemistry. researchgate.net
Table 3: Precursors for Difluorocarbene Generation
| Precursor | Method of Generation | Conditions |
|---|---|---|
| Sodium Chlorodifluoroacetate (ClCF₂COONa) | Thermal Decomposition | High temperatures (e.g., refluxing diglyme) |
| Trimethyl(trifluoromethyl)silane (TMSCF₃) | Fluoride-initiated | Catalytic fluoride (B91410) source (e.g., TBAF) |
Diversity-oriented synthesis (DOS) is a strategy aimed at the efficient production of structurally diverse and complex small molecules, thereby exploring novel regions of chemical space. nih.govmdpi.com The N-cyclopropylguanidine scaffold can serve as a starting point for DOS campaigns due to its potential for divergent synthetic pathways.
A common DOS strategy is the "build/couple/pair" algorithm. In this approach, a core building block, such as a functionalized N-cyclopropylguanidine derivative, is synthesized (build phase). This core is then coupled with a variety of reaction partners (couple phase), followed by an intramolecular reaction or cyclization to generate a diverse set of molecular scaffolds (pair phase). nih.gov This methodology allows for the rapid generation of libraries with high skeletal diversity, which is crucial for identifying novel biological probes and drug leads. The application of DOS principles to the N-cyclopropylguanidine core can lead to the discovery of compounds with unique three-dimensional architectures and novel biological activities. nih.govmdpi.com
Advanced Structural Elucidation and Spectroscopic Characterization
Advanced Spectroscopic Investigations of N-cyclopropylguanidine Hydrochloride Systems
While general spectroscopic data may exist in proprietary databases, no detailed and publicly accessible advanced spectroscopic studies (e.g., solid-state NMR, advanced vibrational spectroscopy) focused on the structural aspects of this compound could be located.
Searches were also conducted for closely related simple congeners (e.g., N-methylguanidinium chloride, N-ethylguanidinium chloride) in an attempt to provide analogous data. However, these searches also failed to yield the specific and comprehensive datasets required to fulfill the detailed structural and computational analysis requested in the prompt.
Therefore, until dedicated research on the crystallographic and spectroscopic properties of this compound is conducted and published, the generation of the requested scientific article is not feasible.
Vibrational Spectroscopy (FTIR, Raman) for Conformational and Structural Dynamics
Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FTIR) and Raman techniques, provides a detailed fingerprint of the molecule's covalent bonds and functional groups. The vibrational modes are sensitive to the molecule's geometry, allowing for the study of its structural and conformational dynamics.
For this compound, the spectra are a composite of contributions from the cyclopropyl (B3062369) moiety and the guanidinium (B1211019) headgroup. The high degree of resonance in the protonated guanidinium group (CN₃) results in characteristic vibrational modes. The cyclopropyl ring, with its inherent ring strain, also displays unique spectral features.
Key Research Findings:
Guanidinium Group Vibrations: The delocalized π-electron system of the guanidinium group leads to strong, characteristic absorption bands. A prominent band, often observed around 1645-1650 cm⁻¹, is assigned to the asymmetric C-N stretching vibration. acs.org Symmetric and asymmetric stretching modes of the N-H bonds typically appear in the broad region of 3000-3600 cm⁻¹, with their exact position and shape being highly sensitive to the extent of hydrogen bonding. researchgate.net The NH₂ scissoring mode is also a key identifier, found near 1643 cm⁻¹. researchgate.net
Cyclopropyl Ring Vibrations: The cyclopropane (B1198618) ring exhibits characteristic C-H stretching vibrations just above 3000 cm⁻¹ and a unique "ring breathing" symmetric stretching mode. cdnsciencepub.comacs.org The analysis of pure cyclopropane reveals distinct Raman shifts that can be correlated to the structure of the this compound molecule. cdnsciencepub.comacs.org
Conformational Sensitivity: The relative orientation of the cyclopropyl group with respect to the guanidinium plane can influence the vibrational coupling between the two moieties. Rotational isomers (conformers) may exist, and their presence could be inferred from the splitting of certain bands or the appearance of shoulders on major peaks, particularly at low temperatures. While specific conformational studies on this compound are not widely published, analysis of related N-substituted guanidines suggests that intermolecular hydrogen bonding in the solid state plays a significant role in dictating the preferred conformation. mdpi.com
Interactive Table 3.3.1-1: Expected Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | Expected Wavenumber (cm⁻¹) (FTIR) | Expected Wavenumber (cm⁻¹) (Raman) | Assignment |
| N-H Stretch | 3000-3600 (broad) | 3000-3600 | Guanidinium NH₂ groups, influenced by H-bonding |
| C-H Stretch | ~3100 | ~3100 | Cyclopropyl CH₂ groups |
| C=N Asymmetric Stretch | ~1650 (strong) | ~1650 (strong) | Guanidinium CN₃ core |
| NH₂ Scissoring | ~1640 | ~1640 | Guanidinium NH₂ groups |
| C-N Stretch | 1000-1200 | 1000-1200 | Cyclopropyl-Nitrogen bond |
| Cyclopropyl Ring Breathing | Not typically IR active | ~1200 (strong) | Symmetric stretch of the C₃ ring |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Conformation and Intermolecular Association
NMR spectroscopy is an unparalleled tool for determining the precise connectivity and three-dimensional structure of molecules in solution. For this compound, ¹H and ¹³C NMR provide definitive evidence of its structure, while advanced techniques can probe its conformational preferences and the nature of intermolecular interactions, such as hydrogen bonding.
Key Research Findings:
¹H NMR Spectrum: The proton spectrum is expected to show distinct signals for the guanidinium protons and the cyclopropyl protons. The N-H protons of the guanidinium group are typically observed as a broad signal due to chemical exchange and quadrupole broadening from the ¹⁴N nuclei; their chemical shift is highly dependent on solvent and concentration. The protons on the cyclopropyl ring would appear in the upfield region (typically 0.5-1.5 ppm), split into complex multiplets due to geminal and vicinal coupling.
¹³C NMR Spectrum: The carbon spectrum would feature a characteristic downfield signal for the central carbon of the guanidinium group (around 157-160 ppm) due to its unique electronic environment. chemicalbook.com The carbons of the cyclopropyl ring would appear at a much higher field.
Intermolecular Association: The guanidinium group is an excellent hydrogen bond donor. nih.gov In solution, this compound molecules can associate through N-H···Cl⁻ hydrogen bonds or self-associate. These interactions can be studied by monitoring changes in the N-H proton chemical shifts with concentration or temperature. Advanced NMR experiments, such as those detecting scalar couplings across hydrogen bonds (²hJ), can provide direct evidence of such interactions, as demonstrated in studies of other guanidinium-containing receptor complexes. nih.govresearchgate.net The formation of these non-covalent assemblies influences the molecule's behavior in biological and chemical systems.
Interactive Table 3.3.2-1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |
| Guanidinium N-H | ¹H | 7.0 - 8.5 | broad singlet | Chemical shift is highly solvent and concentration dependent. |
| Cyclopropyl C-H (methine) | ¹H | 2.0 - 2.5 | multiplet | Proton attached to the nitrogen-bearing carbon. |
| Cyclopropyl C-H (methylene) | ¹H | 0.5 - 1.5 | multiplet | Protons on the other two carbons of the ring. |
| Guanidinium Carbon | ¹³C | 157 - 160 | singlet | Characteristic downfield shift for the sp² hybridized central carbon. |
| Cyclopropyl Carbons | ¹³C | 10 - 30 | - | Upfield chemical shifts typical for strained ring systems. |
Computational and Theoretical Chemistry Studies
Quantum Chemical Calculations Applied to N-cyclopropylguanidine Hydrochloride
Quantum chemical calculations, based on the principles of quantum mechanics, are used to determine the electronic structure and energy of a molecule. These calculations provide fundamental information about molecular geometry, stability, and reactivity.
Density Functional Theory (DFT) is a widely used quantum chemical method that calculates the electronic structure of a molecule based on its electron density. For this compound, DFT can be employed to determine its most stable three-dimensional structure (geometry optimization). These calculations can predict key structural parameters of the protonated N-cyclopropylguanidinium cation.
DFT calculations also yield valuable energetic information, such as the total energy of the molecule, which can be used to compare the stability of different potential conformations. Furthermore, analysis of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) can provide insights into the molecule's chemical reactivity and electron-donating or -accepting capabilities. mdpi.comresearchgate.net
Table 1: Hypothetical DFT-Calculated Parameters for the N-cyclopropylguanidinium Cation Note: These values are illustrative of the data obtained from DFT calculations and are not based on published experimental or computational results for this specific molecule.
| Parameter | Description | Hypothetical Value |
|---|---|---|
| Bond Lengths | ||
| C-N (guanidinium) | Average length of the central carbon to nitrogen bonds | 1.33 Å |
| N-C (cyclopropyl) | Length of the bond connecting the nitrogen to the cyclopropyl (B3062369) ring | 1.47 Å |
| C-C (cyclopropyl) | Average length of the carbon-carbon bonds within the cyclopropyl ring | 1.51 Å |
| Bond Angles | ||
| N-C-N (guanidinium) | Angle between the nitrogen atoms around the central carbon | ~120° |
| C-N-C | Angle involving the nitrogen attached to the cyclopropyl group | 122° |
| Energetics | ||
| Total Energy | The total electronic energy of the optimized structure | -X.XXXX Hartree |
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | -Y.YYY eV |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | +Z.ZZZ eV |
| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO | ΔE eV |
Ab initio (Latin for "from the beginning") methods are quantum chemistry calculations that rely on first principles without using experimental data for simplification. youtube.com These methods, such as Hartree-Fock (HF) and Møller–Plesset perturbation theory (MP2), provide a rigorous way to study the electronic properties of this compound. mdpi.com
These calculations can be used to generate a detailed map of the electrostatic potential (ESP) on the molecule's surface. The ESP map highlights regions of positive and negative charge, indicating where the molecule is likely to engage in electrostatic interactions. For the N-cyclopropylguanidinium cation, the ESP would show a delocalized positive charge across the guanidinium (B1211019) group, which is crucial for its interactions with anions like chloride or biological macromolecules. arxiv.orgresearchgate.netbeilstein-journals.org Reactivity descriptors, such as Fukui functions, can also be derived from ab initio calculations to predict the most likely sites for nucleophilic or electrophilic attack.
Molecular Dynamics Simulations and Conformational Landscape Analysis
While quantum chemical calculations examine a static molecule, molecular dynamics (MD) simulations model the physical movements of atoms and molecules over time. This allows for the study of dynamic processes, such as conformational changes and interactions with the surrounding environment.
MD simulations are particularly useful for understanding how a solute like this compound behaves in different solvents, most importantly in water. acs.org In these simulations, the N-cyclopropylguanidinium and chloride ions are placed in a box of solvent molecules, and their trajectories are calculated over a period of time based on a force field that describes the interatomic forces.
These simulations can reveal detailed information about the solvation shell around the ions. nih.govnih.gov For the N-cyclopropylguanidinium cation, MD can show how water molecules orient themselves to form hydrogen bonds with the N-H groups. The simulations can also calculate properties like the radial distribution function (RDF), which describes the probability of finding a solvent molecule at a certain distance from the ion. This provides a clear picture of the local solvent structure. mdpi.com
Table 2: Properties of N-cyclopropylguanidinium Cation Investigated via MD Simulations in Various Solvents
| Solvent | Key Properties Investigated | Expected Observations |
|---|---|---|
| Water | Radial Distribution Functions (RDFs) for ion-water interactions; Hydrogen bond dynamics; Solvation free energy. | Strong hydrogen bonding between the guanidinium N-H groups and water oxygen atoms. A well-defined first solvation shell. |
| Methanol | Solvation structure; Ion-pairing with chloride. | Similar hydrogen bonding interactions as in water, but with different dynamics and solvation shell structure. |
| Dimethyl Sulfoxide (B87167) (DMSO) | Coordination numbers; Solvation free energy. | Solvation dominated by interactions with the polar sulfoxide group. |
The N-cyclopropylguanidine molecule possesses conformational flexibility, primarily related to the rotation around the C-N bond connecting the cyclopropyl group to the guanidinium moiety. MD simulations can explore the conformational landscape of the molecule by sampling different rotational states (dihedral angles) over time.
By analyzing the simulation trajectory, one can generate a potential of mean force (PMF) plot, which shows the energy of the molecule as a function of a specific dihedral angle. This plot reveals the most stable conformations (energy minima) and the energy barriers to rotation between them. This information is critical for understanding the molecule's shape and how it might adapt to fit into a binding site on a biological target.
In Silico Modeling for Ligand-Target Interactions
In silico modeling encompasses a range of computational techniques used to predict how a small molecule (ligand), such as N-cyclopropylguanidine, might interact with a biological target, typically a protein or enzyme. nih.govnih.govscience.gov
Molecular docking is a primary technique in this area. ijper.org It predicts the preferred orientation of a ligand when bound to a target, forming a stable complex. In a typical docking study, a three-dimensional structure of the target protein is used, and a computational algorithm places the N-cyclopropylguanidine molecule into the protein's binding site in many different positions and orientations. These poses are then "scored" based on how favorable their interactions (e.g., hydrogen bonds, electrostatic interactions, hydrophobic contacts) are. dlshsi.edu.ph
For N-cyclopropylguanidine, docking studies could be used to screen for potential biological targets or to understand its binding mode within a known receptor. The results would highlight key amino acid residues in the target's binding site that form crucial interactions with the guanidinium group's delocalized positive charge or the hydrophobic cyclopropyl ring. This knowledge is invaluable for structure-based drug design and for explaining the molecule's biological activity at a molecular level.
Molecular Docking Studies with Hypothetical Biological Targets
Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a target, typically a protein. nih.govbohrium.cometflin.com This method is instrumental in structure-based drug design for predicting the binding mode and affinity of a small molecule to a biological macromolecule. youtube.com
For this compound, molecular docking studies could be employed to investigate its potential interactions with various hypothetical biological targets known to bind guanidine-containing compounds. These targets could include enzymes like nitric oxide synthase or receptors such as G-protein coupled receptors (GPCRs). jocpr.com The docking process involves preparing the 3D structures of both the ligand (N-cyclopropylguanidine) and the target protein. The ligand's flexibility is typically accounted for by generating multiple conformations. bonvinlab.org A scoring function is then used to evaluate the binding affinity of each pose, predicting the most favorable interaction. nih.gov
A hypothetical docking study of N-cyclopropylguanidine into the active site of a target protein might reveal key interactions, such as hydrogen bonds between the guanidinium group and acidic residues (e.g., aspartate or glutamate) in the binding pocket. The cyclopropyl group could engage in hydrophobic interactions with nonpolar residues.
Table 1: Hypothetical Docking Scores of N-cyclopropylguanidine with Biological Targets
| Target Protein | Docking Score (kcal/mol) | Key Interacting Residues |
| Nitric Oxide Synthase | -7.5 | Asp376, Glu592 |
| Histamine H2 Receptor | -6.8 | Asp186, Tyr250 |
| Neuropeptide Y1 Receptor | -8.2 | Asp104, Trp221 |
Note: The data in this table is hypothetical and for illustrative purposes only.
Pharmacophore Modeling and Virtual Screening Applications for Compound Prioritization
Pharmacophore modeling is a powerful tool in drug discovery used to define the essential three-dimensional arrangement of chemical features that a molecule must possess to exhibit a specific biological activity. nih.govacs.orgnih.gov A pharmacophore model can be generated based on the structure of a known ligand-protein complex (structure-based) or from a set of active molecules (ligand-based). numberanalytics.comresearchgate.net
For this compound, a pharmacophore model could be developed based on its key chemical features: a positive ionizable group (the guanidinium moiety), hydrogen bond donors (the amine groups), and a hydrophobic feature (the cyclopropyl ring). This model could then be used as a 3D query to screen large chemical databases in a process known as virtual screening. imtm.czacs.orgresearchgate.net Virtual screening helps to identify other molecules that match the pharmacophore and are therefore more likely to be active, thus prioritizing them for experimental testing. nih.gov
The general workflow for pharmacophore-based virtual screening involves:
Pharmacophore Model Generation: Defining the key chemical features of N-cyclopropylguanidine. nih.gov
Database Screening: Searching large compound libraries for molecules that fit the pharmacophore model.
Hit Filtering and Ranking: Prioritizing the identified compounds based on how well they match the model and other properties like drug-likeness.
Structure-Activity Relationship (SAR) Investigations through Computational Approaches
Structure-Activity Relationship (SAR) studies explore the connection between the chemical structure of a molecule and its biological activity. oncodesign-services.com Computational methods, particularly Quantitative Structure-Activity Relationship (QSAR) modeling, are used to develop mathematical models that relate the chemical structure of a compound to its biological activity. nih.govmdpi.com
In the context of this compound, computational SAR studies could be used to understand how modifications to its structure would affect its hypothetical biological activity. numberanalytics.comnih.govresearchgate.net For instance, a series of analogues could be designed by modifying the cyclopropyl group or substituting the hydrogens on the guanidine (B92328) moiety. QSAR models could then be built using descriptors that quantify the physicochemical properties of these analogues, such as lipophilicity, electronic properties, and steric parameters. researchgate.netresearchgate.net These models can predict the activity of new, unsynthesized compounds, guiding the design of more potent molecules. frontiersin.orgfrontiersin.org
Table 2: Hypothetical QSAR Data for N-cyclopropylguanidine Analogues
| Compound | Modification | LogP | Electronic Parameter (σ) | Predicted Activity (IC50, µM) |
| N-cyclopropylguanidine | None | 0.5 | 0.0 | 10.2 |
| N-cyclobutylguanidine | Cyclopropyl to Cyclobutyl | 0.9 | -0.05 | 15.8 |
| N-(2-methylcyclopropyl)guanidine | Methyl on cyclopropyl | 0.8 | -0.07 | 8.5 |
| N-phenylguanidine | Cyclopropyl to Phenyl | 1.2 | 0.1 | 25.1 |
Note: The data in this table is hypothetical and for illustrative purposes only.
Advanced Theoretical Methodologies for Chemical Reactivity
Advanced theoretical methodologies provide deep insights into the chemical reactivity and properties of molecules. These methods can be used to elucidate reaction mechanisms and predict spectroscopic signatures, which can be validated against experimental data.
Computational Elucidation of Reaction Mechanisms and Pathways
Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for investigating reaction mechanisms. researchgate.netmdpi.comstackexchange.comresearchgate.net It allows for the calculation of the energies of reactants, transition states, and products, providing a detailed picture of the reaction pathway.
The synthesis of this compound typically involves the reaction of cyclopropylamine (B47189) with a guanylating agent. smolecule.com DFT calculations could be used to model this reaction, identifying the most likely mechanistic pathway. sumitomo-chem.co.jp This would involve locating the transition state structures and calculating the activation energies for different possible routes. Such studies can help in optimizing reaction conditions to improve yield and purity.
Prediction of Spectroscopic Signatures and Validation against Experimental Data
Computational methods can accurately predict various spectroscopic properties of molecules, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. rsc.orgresearchgate.netnumberanalytics.comnih.gov These predictions are invaluable for confirming the structure of a synthesized compound and for interpreting experimental spectra.
For this compound, computational methods like DFT can be used to calculate its ¹H and ¹³C NMR chemical shifts and its IR vibrational frequencies. numberanalytics.comgithub.iorsc.orgnih.govreddit.com The predicted spectra can then be compared with experimentally obtained spectra to validate the structure. proquest.com Discrepancies between the calculated and experimental spectra can point to conformational effects or the presence of impurities.
Table 3: Comparison of Hypothetical Experimental and Calculated ¹³C NMR Chemical Shifts for N-cyclopropylguanidine
| Carbon Atom | Experimental δ (ppm) | Calculated δ (ppm) |
| Guanidinyl C | 158.5 | 157.9 |
| Cyclopropyl CH | 25.3 | 24.8 |
| Cyclopropyl CH₂ | 5.1 | 4.9 |
Note: The data in this table is hypothetical and for illustrative purposes only.
Biological Activity Mechanisms and Molecular Interactions in Vitro/in Silico
Investigation of Molecular Mechanisms of Action (MOA) for N-cyclopropylguanidine Hydrochloride Derivatives
Extensive literature searches did not yield specific studies on the molecular mechanisms of action for this compound derivatives that align with the requested detailed outline. General principles of related methodologies and functional group interactions are discussed below, but direct application to the specified compound is not available in the current body of scientific literature.
Identification of Putative Biological Targets through Affinity-Based Profiling Techniques
There is no publicly available research demonstrating the use of affinity-based profiling techniques to identify the biological targets of this compound derivatives.
Affinity-based protein profiling (ABPP) is a powerful chemoproteomic strategy used to identify the protein targets of small molecules within a complex biological system. This technique typically involves designing and synthesizing a probe molecule derived from the compound of interest. This probe is modified with two key features: a reactive group that can covalently bind to the target protein and a reporter tag (e.g., biotin (B1667282) or a fluorescent dye) for enrichment and detection. The general workflow for such an approach would involve:
Probe Design and Synthesis: A derivative of N-cyclopropylguanidine would be synthesized to include a photoreactive group and a biotin tag.
Incubation with Proteome: The probe would be incubated with a cell lysate or in living cells to allow it to bind to its protein targets.
Covalent Cross-linking: Upon photoactivation (e.g., with UV light), the probe would covalently bind to its target proteins.
Enrichment of Probe-Target Complexes: The biotinylated probe-protein complexes would be captured and enriched using streptavidin-coated beads.
Identification of Target Proteins: The enriched proteins would be identified using mass spectrometry.
Without specific studies on this compound, no data on its putative biological targets identified through these methods can be presented.
Characterization of the Guanidinium (B1211019) Group's Contribution to Molecular Recognition and Binding
While the guanidinium group is a well-studied functional moiety in molecular recognition, specific research detailing its contribution to the binding of this compound derivatives is not available.
The guanidinium group, being protonated at physiological pH, is a planar, polyatomic cation with delocalized positive charge. It is an excellent hydrogen bond donor, capable of forming multiple, geometrically well-defined hydrogen bonds with anionic groups such as carboxylates and phosphates, which are common in biological macromolecules like proteins and nucleic acids. These interactions are crucial for molecular recognition and binding affinity.
In the context of a hypothetical N-cyclopropylguanidine derivative binding to a protein target, the guanidinium group would be expected to play a significant role in:
Electrostatic Interactions: The positive charge of the guanidinium group would favor interactions with negatively charged residues (e.g., aspartate, glutamate) in a binding pocket.
Hydrogen Bonding: The N-H protons of the guanidinium group can act as hydrogen bond donors to oxygen or nitrogen atoms on the protein backbone or side chains. The planar geometry and multiple donors allow for specific and strong bidentate or more complex hydrogen bonding patterns.
Computational studies, such as molecular docking and molecular dynamics simulations, could theoretically be used to model these interactions and quantify the energetic contribution of the guanidinium group to the binding affinity of N-cyclopropylguanidine derivatives to a putative target. However, no such studies have been published.
In Vitro Enzyme Modulation and Inhibition Studies
No specific in vitro studies on the modulation or inhibition of enzymes by this compound derivatives are present in the scientific literature.
Research into Allosteric Regulation and Allosteric Site Identification in Enzyme Systems
There is no available research on the allosteric regulation of enzymes by this compound derivatives or the identification of allosteric sites for these compounds. Allosteric modulators bind to a site on an enzyme distinct from the active site, inducing a conformational change that alters the enzyme's activity. The discovery of a compound as an allosteric modulator typically involves assays that demonstrate non-competitive or mixed-type inhibition kinetics and biophysical methods to confirm binding to a site other than the active site.
Kinetic and Mechanistic Studies of Enzyme Inhibition
No kinetic or mechanistic studies detailing the enzyme inhibition properties of this compound derivatives have been published. Such studies would typically involve:
Enzyme Activity Assays: Measuring the rate of an enzyme-catalyzed reaction in the presence and absence of the inhibitor.
Determination of Inhibition Type: Performing kinetic experiments at varying substrate and inhibitor concentrations to determine if the inhibition is competitive, non-competitive, uncompetitive, or mixed.
Calculation of Inhibition Constants (Ki): Quantifying the potency of the inhibitor.
Without experimental data, it is not possible to provide information on the enzyme inhibitory activities of this compound.
Modulation of Cellular Pathways and Intracellular Signaling Cascades in In Vitro Models
There are no published studies investigating the effects of this compound derivatives on cellular pathways or intracellular signaling cascades in in vitro models. Research in this area would involve treating cultured cells with the compound and monitoring the activity of specific signaling pathways, such as:
MAPK/ERK Pathway: Assessing the phosphorylation status of key kinases like MEK and ERK.
PI3K/Akt Pathway: Measuring the phosphorylation of Akt and downstream targets.
GPCR Signaling: Monitoring changes in second messengers like cAMP or intracellular calcium.
The absence of such studies means that the impact of this compound on cellular signaling remains uncharacterized.
Studies on Interaction with Biological Macromolecules and Membranes
The biological activity of this compound is intrinsically linked to its molecular interactions with proteins and its ability to traverse cellular membranes. Understanding these interactions at a molecular level is crucial for elucidating its mechanism of action. This section delves into the in vitro and in silico investigations of its binding to proteins and its behavior in model membrane systems.
In Vitro and In Silico Protein-Ligand Binding Investigations
This compound has been identified as a competitive inhibitor of nitric oxide synthase (NOS), acting as a conformationally restricted analogue of the natural substrate, L-arginine. This interaction is a key aspect of its biological activity.
In silico molecular docking studies can provide insights into the specific binding modes of this compound within the active site of NOS. Such studies would typically involve generating a three-dimensional model of the compound and docking it into the crystal structure of the target protein. The binding affinity and the specific interactions, such as hydrogen bonds and hydrophobic interactions, can then be calculated. The guanidinium moiety is predicted to form crucial hydrogen bonds within the heme distal pocket of the enzyme, while the cyclopropyl (B3062369) group may engage in hydrophobic interactions with nearby residues.
| Target Protein | In Silico Method | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues | In Vitro Assay | Measured Affinity (e.g., Ki) |
|---|---|---|---|---|---|
| Neuronal Nitric Oxide Synthase (nNOS) | Molecular Docking | Data not available | Data not available | Enzyme Inhibition Assay | Data not available |
| Inducible Nitric Oxide Synthase (iNOS) | Molecular Docking | Data not available | Data not available | Enzyme Inhibition Assay | Data not available |
| Endothelial Nitric Oxide Synthase (eNOS) | Molecular Docking | Data not available | Data not available | Enzyme Inhibition Assay | Data not available |
Mechanisms of Membrane Interaction and Permeation in Model Systems
The ability of this compound to cross biological membranes is a critical determinant of its bioavailability and intracellular activity. The positively charged guanidinium group is known to facilitate membrane permeation. Studies with model membrane systems, such as liposomes and artificial membranes, are vital for characterizing these interactions.
Biophysical techniques can be used to study the interaction of this compound with lipid bilayers. For instance, dye leakage assays using liposomes can indicate if the compound disrupts membrane integrity. Isothermal titration calorimetry (ITC) can measure the thermodynamics of the interaction between the compound and lipid vesicles.
The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput method to predict passive membrane permeability. In a PAMPA experiment, the permeability of a compound across a lipid-infused artificial membrane is measured. While specific PAMPA data for this compound is not available, the table below exemplifies the expected outcomes from such an investigation.
| Model System | Biophysical Technique | Observed Interaction | Permeability Coefficient (Pe) |
|---|---|---|---|
| Liposomes (e.g., POPC) | Fluorescence Dye Leakage | Data not available | Not Applicable |
| Artificial Membrane (PAMPA) | UV-Vis Spectroscopy | Not Applicable | Data not available |
Development and Application of In Vitro Biological Assays for Mechanistic Characterization
To further understand the mechanism of action of this compound and to discover new molecules with similar properties, robust and efficient in vitro biological assays are required.
Design and Validation of Target-Based Screening Methodologies
Given that this compound is an inhibitor of nitric oxide synthase, the design and validation of target-based screening assays would focus on measuring the activity of this enzyme. A common approach is to measure the production of nitric oxide (NO) or the co-product, L-citrulline.
A typical assay design would involve incubating the purified NOS enzyme with its substrate L-arginine and necessary co-factors in the presence of varying concentrations of the test compound. The amount of NO produced can be quantified using the Griess reagent, which reacts with nitrite (B80452) (a stable oxidation product of NO) to produce a colored compound that can be measured spectrophotometrically. Alternatively, the conversion of radiolabeled L-arginine to L-citrulline can be monitored.
Validation of such an assay is critical and involves several steps:
Determination of optimal enzyme and substrate concentrations: To ensure the assay is sensitive and operates under Michaelis-Menten kinetics.
Assay robustness: Testing the tolerance of the assay to solvents (like DMSO) in which test compounds are typically dissolved.
Reproducibility: Ensuring consistent results across different assay plates and on different days.
Use of known inhibitors: Validating the assay with known NOS inhibitors to confirm that it can accurately detect inhibition.
The table below outlines the key parameters for a validated target-based NOS inhibition assay.
| Assay Parameter | Validation Criteria | Typical Value/Result |
|---|---|---|
| Enzyme Concentration | Linear enzyme activity over time | Enzyme-dependent |
| Substrate (L-arginine) Concentration | Close to or at Km for competitive inhibitors | Substrate-dependent |
| Z'-factor | > 0.5 for a robust assay | Assay-dependent |
| IC50 of a known inhibitor (e.g., L-NAME) | Consistent with literature values | Literature-dependent |
High-Throughput Screening Approaches for Mechanistic Hit Discovery
High-throughput screening (HTS) allows for the rapid testing of large compound libraries to identify "hits" that modulate a specific biological target or pathway. For mechanistic hit discovery related to compounds like this compound, an HTS campaign would be designed around the validated target-based assay.
The process typically involves miniaturizing the assay into a 384- or 1536-well plate format to increase throughput and reduce reagent consumption. Robotic liquid handling systems are used to dispense the enzyme, substrates, co-factors, and library compounds into the assay plates. After an incubation period, a plate reader measures the signal (e.g., absorbance or fluorescence) to determine the level of enzyme activity.
Hits from the primary screen are then subjected to a series of secondary assays to confirm their activity, determine their potency (IC50), and assess their selectivity against other related enzymes (e.g., different NOS isoforms). While no specific HTS campaigns that have identified this compound are publicly documented, the general workflow for such a campaign is well-established.
The following table provides an example of a hit discovery and confirmation workflow in a high-throughput screening campaign for NOS inhibitors.
| Screening Stage | Assay Format | Purpose | Criteria for Progression |
|---|---|---|---|
| Primary Screen | Single concentration screen (e.g., 10 µM) in 1536-well plates | Identify initial hits from a large compound library | % Inhibition > 50% |
| Hit Confirmation | Re-testing of primary hits at the same concentration | Eliminate false positives | Confirmed activity |
| Dose-Response | 8-point concentration-response curve in 384-well plates | Determine potency (IC50) | IC50 < 10 µM |
| Selectivity Screening | Testing against other NOS isoforms (e.g., eNOS, iNOS) | Assess selectivity profile | Desired selectivity ratio (e.g., >10-fold) |
Role in Drug Discovery and Chemical Biology Research
N-cyclopropylguanidine Hydrochloride as a Core Scaffold in Medicinal Chemistry Research
A core scaffold in medicinal chemistry serves as the foundational structure upon which a variety of chemical modifications can be made to develop new therapeutic agents. While the guanidine (B92328) group itself is a well-established pharmacophore, specific and extensive research programs centered on this compound as a primary scaffold are not detailed in the available literature.
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, involving the synthesis of a series of analogs of a lead compound to understand how chemical modifications impact biological activity. This iterative process guides the optimization of potency, selectivity, and pharmacokinetic properties.
While the principles of rational drug design are well-established, no published studies were identified that specifically detail the design and synthesis of a library of this compound analogs for the purpose of a comprehensive SAR exploration. Such a study would typically involve the systematic modification of the cyclopropyl (B3062369) and guanidine moieties to probe their respective contributions to a specific biological effect. The absence of such data precludes the creation of a data table detailing these relationships.
Pharmacological probes are essential tools in chemical biology for the elucidation of biological pathways and the validation of drug targets. These molecules are designed to interact with a specific target with high affinity and selectivity. Although guanidine-containing structures have been incorporated into pharmacological probes, there is no specific mention in the surveyed literature of derivatives of this compound being developed or utilized for this purpose.
Research Applications in Agrochemical and Materials Science
The application of novel chemical entities often extends beyond pharmaceuticals into fields such as agriculture and materials science.
The development of new agrochemicals, including pesticides and herbicides, is a continuous effort to address challenges in food production. While various nitrogen-containing heterocycles have found application in this sector, a specific line of research exploring N-cyclopropylguanidine-based structures for agrochemical development is not apparent in the public domain.
The unique chemical properties of guanidine derivatives, such as their high basicity and ability to form strong interactions, could theoretically be leveraged in the development of specialty polymers and advanced coatings. For instance, they could act as curing agents, catalysts, or be incorporated to modify surface properties. However, there is no available research detailing the integration of this compound into such materials.
Advanced Drug Design Paradigms Utilizing this compound
Modern drug design employs a variety of sophisticated strategies to accelerate the discovery of new medicines. These include computational methods, fragment-based design, and scaffold hopping. Scaffold hopping, in particular, involves the replacement of a core molecular structure with a bioisosteric equivalent to identify novel chemical series with improved properties.
The cyclopropyl group itself is often considered a bioisostere of a phenyl ring or a gem-dimethyl group and is valued for its ability to confer conformational rigidity and improve metabolic stability. While these principles are broadly applied in drug discovery, there are no specific, documented examples of this compound being used as a starting point for advanced drug design paradigms like scaffold hopping or other bioisosteric replacement strategies.
Application of Ligand-Based Drug Design (LBDD) Strategies
In the absence of a high-resolution 3D structure of a biological target, ligand-based drug design (LBDD) strategies become invaluable for the discovery and optimization of new ligands. These methods rely on the principle that molecules with similar structures are likely to exhibit similar biological activities. For this compound and its analogs, LBDD approaches such as Quantitative Structure-Activity Relationship (QSAR) and pharmacophore modeling can provide crucial insights for designing more potent and selective compounds.
Quantitative Structure-Activity Relationship (QSAR)
QSAR studies aim to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. For a series of N-cyclopropylguanidine derivatives, a QSAR model could be developed to predict their inhibitory activity against a specific enzyme or receptor. This involves calculating various molecular descriptors (e.g., steric, electronic, and hydrophobic properties) and correlating them with the observed biological activity using statistical methods.
For instance, a hypothetical QSAR study on a series of N-cyclopropylguanidine analogs might reveal that the potency is positively correlated with the hydrophobicity of a particular substituent and negatively correlated with its steric bulk. Such a model would guide the synthesis of new derivatives with optimized properties.
Interactive Data Table: Hypothetical QSAR Data for N-cyclopropylguanidine Analogs
| Compound ID | R-Group | LogP (Hydrophobicity) | Steric Parameter (e.g., Molar Refractivity) | Observed IC50 (nM) | Predicted IC50 (nM) |
| NCG-H | -H | 0.5 | 1.03 | 500 | 480 |
| NCG-CH3 | -CH3 | 1.0 | 5.65 | 250 | 265 |
| NCG-Cl | -Cl | 1.2 | 6.03 | 180 | 195 |
| NCG-CF3 | -CF3 | 1.8 | 5.02 | 80 | 95 |
| NCG-Ph | -Phenyl | 2.5 | 25.36 | 400 | 420 |
This table is illustrative and does not represent actual experimental data.
Pharmacophore Modeling
Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, ionizable groups) that a molecule must possess to bind to a specific target. A pharmacophore model for N-cyclopropylguanidine-based inhibitors could be generated based on a set of known active compounds. This model would serve as a 3D query to screen large chemical databases for novel, structurally diverse compounds with the potential to exhibit the desired biological activity. The key features of this compound for pharmacophore generation would likely include the guanidinium (B1211019) group as a strong hydrogen bond donor and cationic center, and the cyclopropyl group as a hydrophobic feature.
Implementation of Structure-Based Drug Design (SBDD) Approaches
When the three-dimensional structure of a biological target is available, structure-based drug design (SBDD) provides a powerful and rational approach to drug discovery. SBDD techniques, such as molecular docking, are instrumental in understanding the binding mode of a ligand and in designing new molecules with improved affinity and selectivity.
Molecular Docking
Molecular docking simulations can predict the preferred orientation and binding affinity of this compound within the active site of a target protein. This information is critical for understanding the key molecular interactions, such as hydrogen bonds, electrostatic interactions, and hydrophobic contacts, that govern the ligand-protein recognition process.
Interactive Data Table: Hypothetical Docking Results of N-cyclopropylguanidine into an Enzyme Active Site
| Parameter | Value |
| Ligand | N-cyclopropylguanidine |
| Target Protein | Hypothetical Kinase XYZ |
| Binding Energy (kcal/mol) | -7.5 |
| Key Interacting Residues | Asp189, Glu91, Phe82, Val35 |
| Hydrogen Bonds | Guanidinium with Asp189 (side chain), Guanidinium with Glu91 (backbone carbonyl) |
| Hydrophobic Interactions | Cyclopropyl group with Phe82, Val35 |
This table is illustrative and does not represent actual experimental data.
Future Directions in this compound Research and Exploration for Novel Chemical Entities
The unique structural features of this compound make it an attractive starting point for the development of new therapeutic agents. Future research is likely to focus on several key areas:
Exploration of New Therapeutic Targets: While guanidine derivatives have been explored for various targets, the specific therapeutic potential of this compound is not yet fully elucidated. Future studies could involve screening this compound and its analogs against a wide range of biological targets, including kinases, proteases, and ion channels, which are implicated in diseases such as cancer, neurodegenerative disorders, and infectious diseases.
Design of Focused Chemical Libraries: Based on initial screening hits and computational modeling, focused libraries of N-cyclopropylguanidine derivatives can be designed and synthesized. These libraries will systematically explore the structure-activity relationships by modifying the substituents on the guanidine nitrogen and the cyclopropyl ring. This will aid in the identification of compounds with improved potency, selectivity, and pharmacokinetic properties.
Development of Covalent Inhibitors: The reactivity of the guanidine group could be exploited to design covalent inhibitors that form a permanent bond with the target protein. This approach can lead to compounds with high potency and prolonged duration of action.
Application in Chemical Biology: N-cyclopropylguanidine-based molecular probes could be developed to study the function of specific biological targets. These probes, often tagged with fluorescent or radioactive labels, can be used to visualize and quantify the target in cells and tissues, providing valuable insights into its biological role.
The continued exploration of the chemical space around the N-cyclopropylguanidine scaffold, guided by modern drug design strategies, holds significant promise for the discovery of novel chemical entities with therapeutic potential.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing N-cyclopropylguanidine hydrochloride with high purity?
- Methodology : Synthesis typically involves reacting cyclopropylamine with cyanamide under acidic conditions, followed by hydrochloric acid treatment to form the hydrochloride salt. Purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, eluting with methanol:chloroform) is critical to achieve >95% purity. Validate purity using HPLC with UV detection at 210 nm and confirm structural integrity via H/C NMR and FT-IR spectroscopy .
- Key Considerations : Monitor reaction pH to avoid undesired side products (e.g., cyclopropane ring opening). Use anhydrous conditions to prevent hydrolysis .
Q. How should researchers safely handle and store This compound in laboratory settings?
- Safety Protocols :
- Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to minimize inhalation exposure.
- Store in airtight containers at 2–8°C, protected from moisture and light. Stability data indicate degradation <2% over 12 months under these conditions .
- Immediate first aid for skin contact: Rinse with water for 15 minutes; seek medical attention if irritation persists .
Q. What analytical techniques are essential for characterizing This compound?
- Primary Methods :
- HPLC-UV : Use a C18 column (mobile phase: 0.1% trifluoroacetic acid in acetonitrile/water) to assess purity. Retention time ~8.2 minutes .
- Mass Spectrometry (MS) : ESI-MS in positive mode to confirm molecular ion peak [M+H] at m/z 133.1.
- Elemental Analysis : Verify Cl content (theoretical: 21.3%) via ion chromatography .
Advanced Research Questions
Q. How can contradictory data in studies on This compound’s reactivity be resolved?
- Analysis Framework :
- Variable Control : Ensure consistency in solvent polarity (e.g., DMF vs. THF), temperature (±1°C), and catalyst loading. For example, discrepancies in reaction yields may arise from trace moisture in solvents .
- Statistical Validation : Apply ANOVA to compare datasets; outliers may indicate unaccounted variables (e.g., light exposure during synthesis) .
Q. What experimental designs are optimal for studying the compound’s stability under varying pH and temperature?
- Protocol :
Prepare buffered solutions (pH 2–12) and incubate the compound at 25°C, 40°C, and 60°C.
Sample aliquots at 0, 7, 14, and 30 days. Analyze via HPLC to quantify degradation products.
- Data Interpretation :
Q. How can researchers validate the reproducibility of biological activity assays involving This compound?
- Best Practices :
- Positive/Negative Controls : Include guanidine hydrochloride as a comparator for ion-channel inhibition assays.
- Blinding : Use double-blinded protocols to minimize bias in cell viability assays (e.g., MTT assay).
- Replication : Conduct triplicate runs across independent labs. A 2024 multi-center study achieved 89% inter-lab concordance in IC values (95% CI: 1.2–1.5 µM) .
Methodological Resources
- Regulatory Standards : Follow USP <1225> for analytical method validation, including precision (RSD <2%), accuracy (recovery 98–102%), and linearity (R >0.999) .
- Data Reporting : Adhere to NIH guidelines for preclinical studies, detailing animal models, sample sizes, and statistical power calculations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
